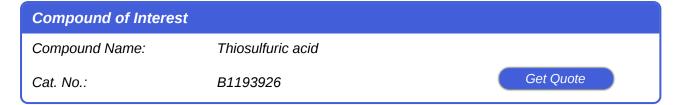


overcoming passivation of gold surfaces during thiosulfate leaching

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Technical Support Center: Thiosulfate Leaching of Gold

This guide provides researchers, scientists, and professionals with troubleshooting advice and frequently asked questions regarding the passivation of gold surfaces during thiosulfate leaching experiments.

FAQs: Understanding Passivation

Question: What is gold surface passivation in the context of thiosulfate leaching?

Answer: Gold surface passivation is the phenomenon where a non-reactive layer forms on the gold surface, physically blocking the leaching agent (thiosulfate) from accessing and dissolving the gold. This leads to a significant decrease in the leaching rate or a complete halt of the dissolution process.[1][2] This passivation layer typically consists of decomposition products from the thiosulfate itself.[1]

Question: What causes the passivation layer to form?

Answer: The primary cause of passivation is the decomposition and oxidation of thiosulfate, which is a metastable reagent.[3][4] This decomposition is often accelerated or catalyzed by other components in the leach solution, leading to the precipitation of inhibiting species onto the gold surface.[2][3]



Key causes include:

- Thiosulfate Decomposition: Thiosulfate can break down into elemental sulfur (S), sulfides (S²⁻), and various polythionates (S_xO₆²⁻).[1] These species can then react with gold or precipitate on its surface.
- Catalysis by Cupric Ions (Cu²⁺): The copper-ammonia system, widely used to catalyze gold dissolution, also strongly catalyzes the oxidation and decomposition of thiosulfate, a major contributor to passivation.[3][5]
- Presence of Sulfide Minerals: Minerals such as pyrite, pyrrhotite, and chalcopyrite can significantly accelerate thiosulfate consumption and promote the formation of passivation layers on the gold surface.[3][6]
- Incorrect Redox Potential (Eh): An excessively high redox potential in the solution can lead to rapid oxidation of thiosulfate, increasing the formation of passivating species.[3][7][8]

Question: How can I identify if my gold surface is passivated?

Answer: There are several indicators of passivation:

- Visual Observation: The most direct sign is a visible change in the gold surface. It often darkens, taking on a black or tarnished appearance, which indicates the formation of sulfidic compounds.[9]
- Leaching Kinetics: A sharp decrease in the rate of gold dissolution, or the leaching process stopping prematurely despite sufficient reagents, is a strong indicator.[6]
- Surface Analysis: For detailed confirmation, surface-sensitive analytical techniques can be
 used. Energy-Dispersive X-ray Spectroscopy (EDS) can confirm the presence of sulfur and
 copper in the passivating layer.[9] X-ray Photoelectron Spectroscopy (XPS) can also be used
 to identify the chemical states of the species on the surface.[3]

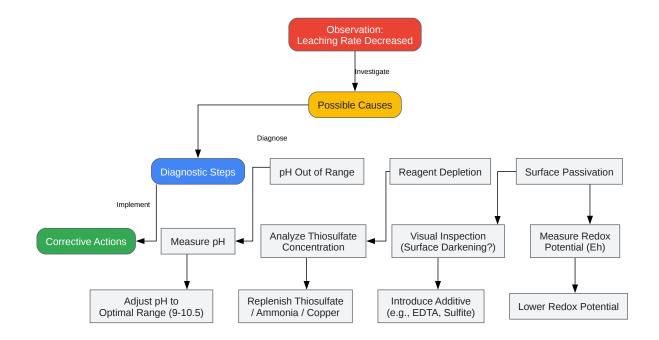
FAQs: Troubleshooting and Mitigation Strategies

Question: My gold leaching rate has suddenly dropped. What is the first step to troubleshoot?



Answer: A sudden drop in leaching rate is a classic sign of passivation. The recommended first step is to follow a logical troubleshooting workflow to diagnose and solve the issue. This involves checking process parameters, analyzing the solution, and potentially adding mitigating agents.

Below is a diagram illustrating a typical troubleshooting workflow.



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Caption: A logical workflow for troubleshooting decreased gold leaching rates.



Question: Which chemical additives can help prevent or reverse passivation?

Answer: Several additives have been studied to stabilize the thiosulfate solution and prevent the formation of passivating species. The choice of additive depends on the specific ore mineralogy and leaching conditions.

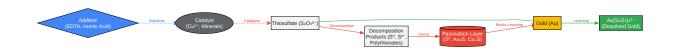
- EDTA (Ethylenediaminetetraacetic acid): EDTA is highly effective at stabilizing the Cu(II) catalyst by forming a stable Cu(II)-EDTA complex.[10] This prevents copper from reacting with sulfide minerals and decomposing thiosulfate, thereby reducing the formation of elemental sulfur and copper sulfide passivation layers.[7][8]
- Sulfite (SO₃²-): Sulfite can be added to reduce tetrathionate, a thiosulfate decomposition product, back into thiosulfate.[3] However, caution is advised as excess sulfite can inhibit gold leaching by reducing the Cu(II) catalyst.[6]
- Humic Acid (HA): This organic additive works by adsorbing onto mineral surfaces and
 preventing passivating species from coating the gold through electrostatic repulsion.[2][3] It
 also complexes with cupric ions, reducing their catalytic effect on thiosulfate decomposition.
 [2]
- Glycine: This amino acid acts as a stabilizer for copper ions and can serve as a co-leaching agent for gold.[11] It helps maintain stable conditions over a broader pH range compared to ammonia alone.[11]
- Phosphates: Additives like hexametaphosphate and orthophosphate can decrease thiosulfate consumption and enhance gold dissolution by stabilizing copper ions.[3]

Question: How does passivation mechanism work and how do additives intervene?

Answer: The passivation process is a chemical pathway initiated by the instability of thiosulfate. Additives intervene by disrupting this pathway, primarily by stabilizing the copper catalyst or removing harmful decomposition products.

The diagram below illustrates this chemical relationship.





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Caption: Mechanism of gold passivation and the intervention point for additives.

Quantitative Data on Additive Performance

The effectiveness of various additives has been quantified in several studies. The table below summarizes key findings, showing improvements in gold extraction and reductions in reagent consumption.



Additive	Concentration	Gold Extraction Improvement	Thiosulfate Consumption Reduction	Reference
EDTA	2.0 mM	Enhanced leaching kinetics and overall extraction	Reduced from 9.63 kg/t to 3.85 kg/t of ore	[7][8]
Humic Acid	-	Increased from 72.6% to 81.4%	Reduced from 42.7% to 13.2%	[2]
Ammonium Dihydrogen Phosphate (ADP)	-	Increased from 87% to 91%	Noted reduction in thiosulfate consumption	[10]
Glycine	1.75 M	Achieved 89.3% recovery in 6h (vs. 40% for standard ammoniacal system)	Noted reduction due to copper stabilization	[11]

Standard Experimental Protocols

Protocol 1: Baseline Thiosulfate Leaching Experiment

This protocol provides a standard set of parameters for conducting a baseline gold leaching experiment to assess the leachability of an ore or concentrate.

· Preparation:

- Prepare a leach slurry with a solid-to-liquid ratio of 10-20% w/v using deionized water.[10]
 [12]
- Place the slurry in a baffled glass reactor equipped with an overhead stirrer and pH/Eh probes. Maintain a constant stirring rate (e.g., 400 rpm) to ensure solids remain suspended.[13]



· Reagent Addition:

- Add reagents to achieve the target initial concentrations. A common starting point is:
 - Thiosulfate (Na₂S₂O₃ or (NH₄)₂S₂O₃): 0.1 0.5 M[10][12]
 - Ammonia (NH₃): 0.5 1.0 M[10]
 - Copper Sulfate (CuSO₄·5H₂O): 0.8 10 mM[10][12]
- Adjust the initial pH of the slurry to between 9.5 and 10.5 using NaOH or H₂SO₄.[10][11]

• Leaching:

- Maintain a constant temperature, typically between 25°C and 50°C.[10][12]
- Leave the reactor open to the atmosphere or supply air/oxygen at a controlled rate.
- Run the experiment for a set duration (e.g., 24-48 hours).
- Sampling and Analysis:
 - Periodically, take slurry samples (e.g., at 2, 4, 8, 12, 24 hours).
 - Immediately filter the samples to separate the pregnant solution from the solids.
 - Analyze the pregnant solution for dissolved gold concentration using Atomic Absorption
 Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) techniques.
 - Optionally, analyze the solution for residual thiosulfate concentration via iodine titration to determine consumption.[6]

Protocol 2: Evaluating the Effect of an Anti-Passivation Additive

This protocol is designed to test the effectiveness of an additive (e.g., EDTA) by comparing it against a baseline experiment.

Baseline Experiment:



- Conduct a leaching experiment exactly as described in Protocol 1. This will serve as your control.
- Additive Experiment:
 - Set up an identical experiment (same ore, concentrations, temperature, pH, etc.).
 - Before starting the leach (or at time t=0), introduce the additive to be tested at a specific concentration (e.g., 2.0 mM EDTA).[7][8]
- Execution and Analysis:
 - Run both the baseline and additive experiments simultaneously under identical conditions.
 - Collect and analyze samples from both reactors at the same time intervals.
- Comparison:
 - Plot the gold extraction (%) versus time for both experiments.
 - Plot the thiosulfate consumption (kg/t) versus time for both experiments.
 - A successful additive will show a higher gold extraction curve and/or a lower thiosulfate consumption curve compared to the baseline.

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